4-(Aminomethyl)naphthalen-2-yl cyclohexanecarboxylate
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Overview
Description
4-(Aminomethyl)naphthalen-2-yl cyclohexanecarboxylate is a chemical compound known for its unique structure and potential applications in various fields This compound is characterized by the presence of an aminomethyl group attached to a naphthalene ring, which is further connected to a cyclohexanecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)naphthalen-2-yl cyclohexanecarboxylate typically involves the reaction of 4-(aminomethyl)naphthalene with cyclohexanecarboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions may include:
Temperature: Typically around 60-80°C.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Common solvents include toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)naphthalen-2-yl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of concentrated sulfuric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(Aminomethyl)naphthalen-2-yl cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as an antifibrinolytic agent.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)naphthalen-2-yl cyclohexanecarboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)cyclohexanecarboxylic acid
- Naphthalen-2-yl 4-(aminomethyl)cyclohexane-1-carboxylate
Uniqueness
4-(Aminomethyl)naphthalen-2-yl cyclohexanecarboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H21NO2 |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
[4-(aminomethyl)naphthalen-2-yl] cyclohexanecarboxylate |
InChI |
InChI=1S/C18H21NO2/c19-12-15-11-16(10-14-8-4-5-9-17(14)15)21-18(20)13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7,12,19H2 |
InChI Key |
YELLHZYNRCZXSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC3=CC=CC=C3C(=C2)CN |
Origin of Product |
United States |
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